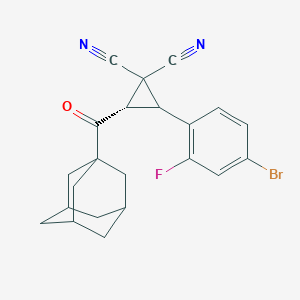![molecular formula C22H14Cl2F3N3OS B460659 N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide CAS No. 625377-95-9](/img/structure/B460659.png)
N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including chlorinated benzyl and phenyl groups, a cyano group, and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring with the desired substituents (4-chlorophenyl, cyano, and trifluoromethyl groups) can be synthesized using a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the pyridine derivative with a suitable thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether with 2-chlorobenzylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The presence of the cyano and trifluoromethyl groups could enhance binding affinity through electronic effects.
類似化合物との比較
Similar Compounds
N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-methyl-2-pyridinyl]sulfanyl}acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The presence of the trifluoromethyl group in N-(2-chlorobenzyl)-2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide imparts unique electronic properties that can influence its reactivity and binding interactions, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3N3OS/c23-15-7-5-13(6-8-15)19-9-17(22(25,26)27)16(10-28)21(30-19)32-12-20(31)29-11-14-3-1-2-4-18(14)24/h1-9H,11-12H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEXMVIZVBOLLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'-amino-4'a,5',6',7'-tetrahydro-dispiro(1,3-dioxolane-2,6'-naphthalene-4',8''-[1,4]dioxaspiro[4.5]decane)-1',3',3'(4'H)-tricarbonitrile](/img/structure/B460576.png)
![2-amino-1'-(3-methoxybenzyl)-3-cyano-2',5-dioxo-1',3',5,6,7,8-hexahydro-spiro[4H-chromene-4,3'-(2'H)-indole]](/img/structure/B460577.png)
![Ethyl 3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B460579.png)
![1-Adamantyl[3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B460580.png)
![2-(1-Adamantylcarbonyl)-3,6-diamino-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B460581.png)
![1-[2-(1-Adamantyl)-2-oxoethyl]-4-methylpyridinium](/img/structure/B460583.png)

![6-Amino-4-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460587.png)
![3-Ethoxy-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B460588.png)
![benzyl 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460590.png)
![Methyl 6-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B460591.png)
![ethyl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B460593.png)
![ethyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(5-nitrothiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B460597.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B460599.png)
